2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

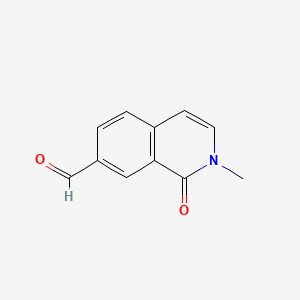

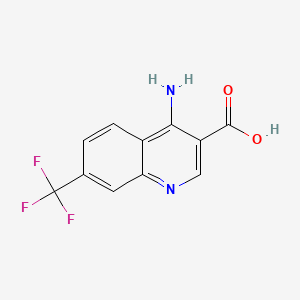

2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 258.309. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品:抗炎症作用

2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸は、よく知られた非ステロイド性抗炎症薬(NSAID)であるケトプロフェンの誘導体です。この化合物は、抗炎症作用を強化するために、再製剤化または他の化合物と組み合わせることが可能であるかについて研究されています。 例えば、ケトプロフェンとN含有ヘテロ環式化合物を組み合わせた新しいハイブリッド分子は、有望なin vitro抗炎症作用を示しています .

癌研究:抗腫瘍活性

2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸の誘導体が合成され、抗腫瘍活性について評価されています。 研究では、これらの誘導体がさまざまなヒト腫瘍細胞株の増殖を阻害することが示されており、癌治療における潜在的な応用を示唆しています .

分子ドッキング:創薬

この化合物の構造は、二重の作用機序を持つ薬物を設計するための分子ドッキング研究で利用されてきました。 研究者は、シクロオキシゲナーゼとマトリックスメタロプロテイナーゼを標的とすることで、炎症と癌を同時に治療できる治療法の開発を目指しています .

分子動力学:タンパク質相互作用研究

2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸誘導体とヒト血清アルブミンとの間に形成された複合体の安定性を評価するために、分子動力学研究が行われています。 この研究は、潜在的な新薬の薬物動態と薬力学を理解するために不可欠です .

生体機能分子の合成

2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸を含む生体機能分子の合成が検討されています。 これらの分子は、さまざまな分光法を用いて特徴付けられ、抗酸化作用などの生物活性について評価されています .

親油性測定

薬物候補の親油性を決定することは、体内での吸収と分布を予測するために不可欠です。 ケトプロフェン誘導体、2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸ハイブリッドを含む親油性は、理論的および実験的に評価されています .

化学教育:分光分析

この化合物は、NMR、UV-Vis、HRMSなどの分光法の適用を、有機化合物の構造解析に示すための化学教育の例として役立ちます .

ケモインフォマティクス:in silico研究

分子ドッキングや動力学など、in silico研究は、薬物分子の挙動を予測するために不可欠です。 2-(3-ベンゾイルフェニル)(~2~H_4_)プロパン酸誘導体は、タンパク質への親和性と潜在的な生物活性を予測するために、このような研究の対象となっています .

作用機序

Target of Action

The primary target of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid, also known as ketoprofen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .

Mode of Action

2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins . As prostaglandins are key mediators of inflammation, their reduced production leads to a decrease in inflammation .

Biochemical Pathways

The action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzyme, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, the first step in the production of other prostaglandins . This disruption leads to a decrease in the levels of prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetic properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid include a high degree of protein binding (99%) and a relatively short elimination half-life of 2-2.5 hours . These properties influence the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The primary result of the action of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid is a reduction in inflammation . This is due to its inhibition of prostaglandin production, which in turn decreases the inflammatory response . This makes it effective in treating conditions characterized by inflammation, such as arthritis .

Action Environment

The action, efficacy, and stability of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid can be influenced by various environmental factors. For instance, the compound’s absorption and subsequent bioavailability can be affected by factors such as the pH of the stomach and the presence of food . Furthermore, the compound’s stability can be affected by storage conditions, such as temperature and humidity .

生化学分析

Biochemical Properties

The biochemical properties of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Dosage Effects in Animal Models

The effects of different dosages of 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid in animal models have not been thoroughly investigated. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYWVDODHFEZIM-RRRGEQHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678713 |

Source

|

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-29-4 |

Source

|

| Record name | 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

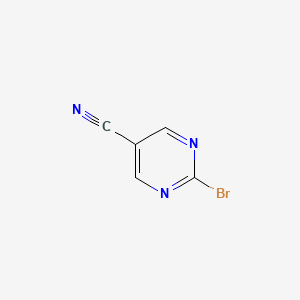

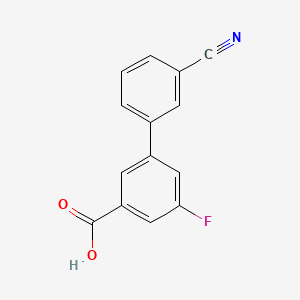

![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)

![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)